An In-depth Technical Guide to the Synthesis and Characterization of Lauric Acid Diethanolamide
An In-depth Technical Guide to the Synthesis and Characterization of Lauric Acid Diethanolamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of lauric acid diethanolamide (LDEA), a non-ionic surfactant widely utilized in cosmetics, personal care products, and various industrial applications.[1] This document details common synthetic routes and analytical characterization methods, presenting quantitative data in accessible formats and outlining detailed experimental protocols.
Introduction to Lauric Acid Diethanolamide
Lauric acid diethanolamide, also known as Lauramide DEA, is an organic compound synthesized from lauric acid and diethanolamine.[1][2][3] Lauric acid is a saturated fatty acid commonly sourced from coconut or palm kernel oil.[1][2] The resulting amide possesses both hydrophilic (from the diethanolamine head) and hydrophobic (from the lauric acid tail) properties, making it an effective emulsifier, foaming agent, and viscosity builder.[3] Its chemical formula is C16H33NO3, and its CAS number is 120-40-1.[1][2]
Physical and Chemical Properties
Lauric acid diethanolamide typically presents as an off-white to pale yellow waxy solid or a viscous liquid, depending on the temperature.[2][4] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C16H33NO3 | [2][5][6] |
| Molecular Weight | 287.44 g/mol | [5][6] |
| Appearance | Off-white to pale yellow waxy solid or viscous liquid | [2][4][7] |
| Melting Point | 38.7 - 47.2 °C (108 - 117 °F) | [5] |
| Boiling Point | 240 - 244 °C (462 - 471 °F) at 760 mmHg | [5] |
| Density | Approx. 8.1 lb/gal | [5] |
| Solubility | Insoluble in water; Soluble in lower alcohols, propylene glycol | [4][7] |
| pH | 9-11 (1% solution) | [5] |
Synthesis of Lauric Acid Diethanolamide
The primary method for synthesizing lauric acid diethanolamide is through the amidation reaction between a lauric acid source and diethanolamine. This can be achieved using lauric acid directly or its methyl ester, methyl laurate. The reaction can be catalyzed by chemical catalysts or enzymes.
Synthetic Pathways
The general synthesis involves the condensation of lauric acid or its ester with diethanolamine, typically at elevated temperatures. The choice of starting material and catalyst can influence reaction conditions and yield.
Caption: General synthetic pathways for Lauric Acid Diethanolamide.
Experimental Protocols
Below are detailed protocols for the synthesis of lauric acid diethanolamide.
Protocol 1: Synthesis from Methyl Laurate and Diethanolamine
This protocol is based on a method using methyl laurate as the starting material and sodium hydroxide as a catalyst.[4]
-
Materials:
-
Methyl laurate
-
Diethanolamine
-
Sodium hydroxide (NaOH) catalyst
-
Reaction flask equipped with a condenser and stirrer
-
Rotary evaporator
-
-
Procedure:
-
Combine methyl laurate and diethanolamine in a molar ratio of 1:1.1 in the reaction flask.
-
Add NaOH as a catalyst at a concentration of 0.5% by weight of the total reactants.
-
Heat the reaction mixture to 100 °C with continuous stirring.
-
Maintain the reaction at 100 °C for 5 hours.
-
After the reaction is complete, concentrate the solution using a rotary evaporator to remove any volatile byproducts and unreacted starting materials.
-
Dry the resulting product to obtain N,N-bis(2-hydroxyethyl)dodecanamide. The reported yield for this method is approximately 85%.[4]
-
Protocol 2: Synthesis from Lauric Acid and Diethanolamine
This protocol describes a two-step addition method using lauric acid and a potassium hydroxide catalyst.[8]
-
Materials:
-
Lauric acid
-
Diethanolamine
-
Potassium hydroxide (KOH) catalyst
-
Three-necked flask
-
Nitrogen gas supply
-
-
Procedure:
-
Add 1 mole of lauric acid to a 50 ml three-necked flask.
-
Heat the flask to approximately 110 °C under a nitrogen atmosphere.
-
Add 0.6 moles of diethanolamine and increase the temperature to 150 °C.
-
Allow the reaction to proceed at this temperature for 4 hours.
-
Stop heating and let the mixture cool naturally to 70 °C.
-
Add another 0.5 moles of diethanolamine and 0.5% (by weight) of KOH catalyst.
-
Stir the mixture until the amine number of the reactant no longer changes, indicating the reaction endpoint.
-
Protocol 3: Enzymatic Synthesis from Triglycerides
This method utilizes an immobilized lipase to catalyze the reaction between a triglyceride source (vegetable oil) and diethanolamine.[9]
-
Materials:
-
Nyamplung kernel oil (or other triglyceride source rich in lauric acid)
-
Diethanolamine
-
Immobilized lipase (e.g., Lipozyme TL IM)
-
Hexane (solvent)
-
Water shaker bath
-
-
Procedure:
-
Dissolve 2 grams of the oil in 20 mL of hexane.
-
Add 15 mmol of diethanolamine and 0.1 grams of Lipozyme TL IM.
-
Place the reaction mixture in a water shaker bath at 40°C with a shaking rate of 125 rpm.
-
Allow the reaction to proceed for the optimized incubation time (e.g., 2 hours).
-
After the reaction, purify the product from the hexane phase.
-
Determine the product yield using the gravimetric method. A yield of 44% has been reported under optimized conditions.[9]
-
Synthesis Reaction Parameters
The efficiency of LDEA synthesis is influenced by several factors. A study optimizing the synthesis from fatty acid methyl esters (FAME) from coconut oil identified the following key parameters:[10]
| Parameter | Optimized Value | Observation |
| Reaction Temperature | 70 °C | Conversion increases with temperature up to 70 °C, after which it may decrease. |
| Catalyst Concentration (CaO) | 5% (w/w FAME) | Higher catalyst concentration generally leads to higher conversion. |
| Stirring Speed | 300 rpm | Conversion increases with stirring speed up to an optimal point (300 rpm), beyond which it may decrease. |
| Substrate Molar Ratio (DEA/FAME) | 6:1 | A higher molar ratio of diethanolamine to FAME favors product formation. |
Characterization of Lauric Acid Diethanolamide
The synthesized lauric acid diethanolamide is characterized using various spectroscopic techniques to confirm its structure and purity. The general workflow for characterization is depicted below.
Caption: Workflow for the characterization of Lauric Acid Diethanolamide.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the synthesized molecule.
-
Experimental Protocol:
-
Obtain a small sample of the purified lauric acid diethanolamide.
-
If the sample is a solid, it can be analyzed as a KBr pellet or using an ATR (Attenuated Total Reflectance) accessory. If it is a liquid, a thin film can be prepared between salt plates (e.g., NaCl).
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Analyze the resulting spectrum for characteristic absorption peaks.
-
-
Data Presentation: The expected characteristic peaks for lauric acid diethanolamide are summarized in Table 3.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3400-3300 | O-H stretch | Hydroxyl (-OH) |
| ~2920 & ~2850 | C-H stretch | Alkane (-CH2-, -CH3) |
| ~1620-1640 | C=O stretch | Amide I band (tertiary amide) |
| ~1465 | C-H bend | Alkane (-CH2-) |
| ~1040 | C-N stretch | Amine |
The formation of the amide is confirmed by the appearance of the strong C=O stretching band around 1620-1640 cm⁻¹ and the disappearance of the carboxylic acid C=O peak from lauric acid (around 1700 cm⁻¹).[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of lauric acid diethanolamide.
-
Experimental Protocol:
-
Dissolve a small amount of the purified sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using an NMR spectrometer.
-
Process the spectra (Fourier transform, phase correction, baseline correction, and integration for ¹H).
-
Analyze the chemical shifts, integration (for ¹H), and multiplicity to assign signals to the corresponding atoms in the molecule.
-
-
Data Presentation: The expected chemical shifts for the protons and carbons in lauric acid diethanolamide are presented in Tables 4 and 5, respectively.
Table 4: Predicted ¹H NMR Data for Lauric Acid Diethanolamide
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~0.88 | t | 3H | -CH₃ |
| ~1.26 | m | 16H | -(CH₂)₈- |
| ~1.60 | p | 2H | -CH₂-CH₂-C=O |
| ~2.30 | t | 2H | -CH₂-C=O |
| ~3.5-3.8 | m | 8H | -N-(CH₂-CH₂-OH)₂ |
| ~4.5-5.0 | br s | 2H | -OH |
| Chemical Shift (δ, ppm) | Assignment |
| ~14.1 | -CH₃ |
| ~22.7 | -CH₂-CH₃ |
| ~25.0-34.0 | -(CH₂)₉- and -CH₂-C=O |
| ~50.0-52.0 | -N-CH₂- |
| ~60.0-62.0 | -CH₂-OH |
| ~174.0 | -C=O (Amide) |
Note: The exact chemical shifts can vary depending on the solvent and spectrometer frequency.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound and to study its fragmentation pattern, further confirming its identity.
-
Experimental Protocol:
-
Dissolve a very dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI, Gas Chromatography-Mass Spectrometry - GC-MS).
-
Acquire the mass spectrum.
-
Analyze the spectrum for the molecular ion peak ([M+H]⁺ or [M+Na]⁺ for ESI) to confirm the molecular weight.
-
-
Data Presentation: The expected molecular weight and key ions for lauric acid diethanolamide are shown in Table 6.
| Parameter | Value |
| Molecular Weight | 287.44 g/mol |
| Monoisotopic Mass | 287.24604391 Da |
| Expected [M+H]⁺ ion | m/z 288.2539 |
| Expected [M+Na]⁺ ion | m/z 310.2358 |
References
- 1. Lauramide Dea – Non-ionic Surfactant For Personal & Home Care [chemicalbull.com]
- 2. CAS 120-40-1: Lauric acid diethanolamide | CymitQuimica [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. LAURIC ACID DIETHANOLAMIDE | 120-40-1 [chemicalbook.com]
- 5. Lauric acid diethanolamide | C16H33NO3 | CID 8430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: Showing metabocard for Lauroyl diethanolamide (HMDB0032358) [hmdb.ca]
- 7. Page loading... [wap.guidechem.com]
- 8. CN102038668A - Lauric acid diethanolamide and application of analog thereof - Google Patents [patents.google.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
